molecular formula C16H11Cl2N3OS2 B3016245 N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864919-18-6

N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B3016245
CAS No.: 864919-18-6
M. Wt: 396.3
InChI Key: GJCVZXYFVYMGGF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal chemistry . This acetamide derivative is provided as a high-purity compound for research and development purposes. The 1,2,4-thiadiazole ring system is a known bioisostere of pyrimidine bases, which allows its derivatives to interact with various biological targets . While specific biological data for this exact compound may be limited, structurally related 1,3,4-thiadiazole analogs have demonstrated a wide range of pharmacological activities in scientific literature, including anticonvulsant , anticancer , and antimicrobial properties . The presence of two chlorophenyl substituents and a sulfanylacetamide chain is designed to influence the molecule's lipophilicity and potential for biomolecular interactions, such as with neuronal GABA receptors or tubulin, as observed in similar structures . This compound is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVZXYFVYMGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H13Cl2N4SC_{15}H_{13}Cl_2N_4S, and it has a molecular weight of 353.27 g/mol. The presence of both chlorine and thiadiazole moieties is noteworthy as these groups are often associated with biological activity.

Research indicates that compounds containing thiadiazole derivatives exhibit various biological activities, including anticancer effects. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of thiadiazole can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing cell cycle arrest at the G2/M phase .
  • Apoptosis Induction : Certain derivatives have been demonstrated to activate caspases, leading to programmed cell death in cancer cells .

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Here are some notable findings:

Cell Line IC50 (µM) Reference
MCF-70.28
HepG210.28
HL-609.6

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potential effectiveness against specific cancer types.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications to the thiadiazole structure significantly influence biological activity:

  • Substituent Variations : The introduction of different aryl groups at specific positions enhances anticancer activity. For example, compounds with a piperazine or piperidine ring showed improved efficacy against MCF-7 cells compared to their simpler counterparts .
  • Halogen Substitution : The presence of halogens (e.g., chlorine) in the phenyl rings has been linked to increased potency due to enhanced lipophilicity and better interaction with biological targets .

Case Studies

Several studies have highlighted the biological efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Properties : A study reported that a related compound exhibited significant inhibition against the MCF-7 cell line with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies suggest that these compounds interact favorably with tubulin and other protein targets involved in cell division, indicating a potential mechanism for their anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

N-(3-Chlorophenyl)-2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
  • Core Structure : 1,2,4-Triazole
  • Substituents : 4-Ethyl, 5-(4-pyridinyl), and sulfanyl-acetamide with 3-chlorophenyl.
  • Key Differences: The triazole ring lacks the sulfur atom present in the thiadiazole core of the target compound.
VUAA-1 and OLC-12 ()
  • Core Structure : 1,2,4-Triazole
  • Substituents : Ethyl, pyridinyl/isopropylphenyl, and sulfanyl-acetamide.
  • Biological Activity : These compounds act as Orco agonists, demonstrating the role of triazole-based acetamides in insect olfactory receptor modulation. The target compound’s thiadiazole core may exhibit divergent binding kinetics due to altered electronic properties .

Thiazolidine and Thiazolidinedione Derivatives ()

  • Core Structure : Thiazolidine or thiazolidinedione.
  • Substituents: Methoxymethyl, dimethylamino, or benzylidene groups.
  • Biological Activity: (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: IC₅₀ = 45.6 µM for NO inhibition. 5-Benzylidenethiazolidine-2,4-dione: IC₅₀ = 8.66 µM for iNOS inhibition.
  • Comparison : The thiadiazole core in the target compound may confer greater metabolic stability compared to the hydrolytically labile thiazolidinedione ring. Chlorophenyl substituents could enhance target affinity over methoxymethyl groups .

Benzothiazole-Based Acetamides ()

  • Core Structure : Benzothiazole.
  • Substituents : Trifluoromethyl, methoxy, or chlorophenyl groups.
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.
  • The target compound’s thiadiazole ring offers fewer conjugation pathways, which may reduce off-target interactions .

Antimicrobial Activity

  • Triazole Derivatives () : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide exhibit MIC values in the range of 4–32 µg/mL against Escherichia coli. The thiadiazole analog’s activity remains unexplored but may vary due to differences in membrane penetration .

Anti-Inflammatory and Enzyme Inhibition

  • Thiazolidinediones vs. Thiadiazoles: Thiazolidinediones show potent iNOS inhibition (IC₅₀ ~8–45 µM), while aspirin, a simple acetamide derivative, requires much higher concentrations (IC₅₀ = 3.0 mM). The thiadiazole’s sulfur atom may enhance electron-withdrawing effects, improving enzyme binding .

Crystallography and Computational Studies

  • SHELX Refinement () : Many analogs, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, have been structurally validated using SHELX software. The target compound’s conformation is likely influenced by steric effects from the 2-chlorophenyl group, which could be analyzed via similar methods .

Tables

Table 2: Structural Comparison of Key Analogs

Compound Heterocycle Chlorophenyl Substituents Sulfur Atoms Bioactivity Focus
Target Compound Thiadiazole 3- and 2-positions 2 (S in ring and sulfanyl) Unknown
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide Triazole 3-position only 1 (sulfanyl) Antimicrobial
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide Benzothiazole 3-position only 1 (S in ring) Enzyme inhibition

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide and related derivatives?

Methodological Answer: Synthesis typically involves cyclization and coupling reactions. For example:

  • Cyclization with POCl₃ : Reacting thiosemicarbazides with acid chlorides under reflux conditions to form 1,3,4-thiadiazole cores (e.g., used POCl₃ for cyclization at 90°C) .
  • Sulfanyl Acetamide Coupling : Introducing sulfanyl groups via nucleophilic substitution, as seen in triazole-thioacetamide derivatives ( used THF and DIPEA for coupling reactions) .
  • C-Amidoalkylation : Utilizing chloroacetamide intermediates for alkylation of aromatic systems ( demonstrated this method for trichloroethyl derivatives) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz and 125 MHz, respectively) to confirm proton environments and carbon frameworks (e.g., ) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches) () .
  • Mass Spectrometry : High-resolution MS for molecular weight validation () .
  • X-ray Crystallography : For absolute structural confirmation (e.g., used SHELX for refinement) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for such compounds?

Methodological Answer:

  • Refinement Tools : Use SHELXL ( ) for handling high-resolution or twinned data. For example, resolved disorder via iterative refinement cycles .
  • Validation : Apply checkCIF/PLATON to assess geometric outliers and hydrogen bonding. Address thermal motion via anisotropic displacement parameters .
  • Handling Twinning : Use TWIN/BASF instructions in SHELXL for pseudo-merohedral twinning .

Q. How to analyze contradictory structure-activity relationship (SAR) findings in antimicrobial studies?

Methodological Answer:

  • Substituent Position Analysis : Compare MIC data for analogs with varying substituent positions ( showed 4-fluorobenzyl vs. 2-fluorobenzyl derivatives exhibited 4-fold MIC differences against E. coli) .
  • Bacterial Strain Variability : Validate activity across Gram-negative/-positive panels (e.g., highlighted strain-specific degradation pathways affecting efficacy) .
  • Assay Conditions : Control pH, solvent (DMSO concentration), and incubation time to minimize false negatives .

Q. What computational methods support the design of derivatives with improved bioactivity?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps (e.g., used MESP maps to predict electrophilic/nucleophilic sites) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock/Vina.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (complemented by experimental data from ) .

Data Contradiction Analysis

Q. How to resolve conflicting data on compound stability during biological assays?

Methodological Answer:

  • Degradation Studies : Use LC-MS/HPLC to monitor stability under assay conditions (e.g., isolated degradates via C-18 SPE and methanol elution) .
  • Environmental Controls : Maintain inert atmospheres (N₂) and light-protected storage to prevent oxidation/photodegradation .

Q. Why do theoretical and experimental bond lengths differ in crystallographic studies?

Methodological Answer:

  • DFT Optimization : Compare gas-phase (theoretical) vs. crystal-packing (experimental) geometries. noted deviations <0.05 Å after accounting for intermolecular H-bonding .
  • Thermal Motion Correction : Apply TLS models in SHELXL to refine anisotropic displacement parameters .

Method Optimization

Q. What strategies improve yield in thiadiazole core synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (ZnCl₂, FeCl₃) to accelerate cyclization ( achieved 70% yield with POCl₃) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) .

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